N,N-Dibutyl-N-(3-(trimethoxysilyl)propyl)butan-1-aminium chloride

説明

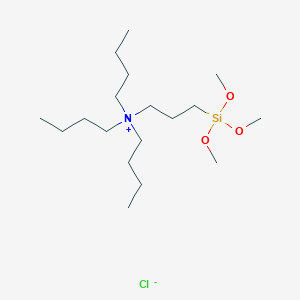

N,N-Dibutyl-N-(3-(trimethoxysilyl)propyl)butan-1-aminium chloride: is a chemical compound with the molecular formula C18H42ClNO3Si and a molecular weight of 384.1 g/mol.

準備方法

Synthetic Routes and Reaction Conditions:

Step 1: The synthesis begins with the reaction of with in the presence of a base such as . This reaction forms .

Step 2: The resulting amine is then reacted with hydrochloric acid to form N,N-dibutyl-N-(3-(trimethoxysilyl)propyl)butan-1-aminium chloride .

Industrial Production Methods: The industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product .

化学反応の分析

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the trimethoxysilyl group.

Hydrolysis: The trimethoxysilyl group can be hydrolyzed in the presence of water to form silanol groups.

Condensation Reactions: The silanol groups formed from hydrolysis can further undergo condensation reactions to form siloxane bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include such as or .

Hydrolysis: Typically carried out in the presence of or .

Condensation: Often facilitated by acidic or basic catalysts .

Major Products:

Substitution Reactions: Formation of substituted amines or alcohols.

Hydrolysis: Formation of silanol groups.

Condensation: Formation of siloxane bonds.

科学的研究の応用

Surface Modification

N,N-Dibutyl-N-(3-(trimethoxysilyl)propyl)butan-1-aminium chloride is widely used for modifying surfaces to enhance their hydrophobicity and adhesion properties. The trimethoxysilyl group allows for covalent bonding with silica surfaces, making it valuable in creating functional coatings.

Case Study:

In a study investigating the modification of glass surfaces, the application of this compound resulted in improved water repellency and reduced surface energy, leading to enhanced anti-fogging properties in optical devices .

Nanotechnology

This compound serves as a coupling agent in the synthesis of hybrid materials, particularly in the integration of organic and inorganic components. Its ability to bond with silica nanoparticles enhances the mechanical properties of composites.

Case Study:

Research demonstrated that incorporating this compound into polymer-silica nanocomposites improved tensile strength and thermal stability significantly compared to composites without this coupling agent .

Biological Applications

The quaternary ammonium structure provides antimicrobial properties, making it suitable for applications in biomedical fields, such as coatings for medical devices to prevent biofilm formation.

Case Study:

A study highlighted the effectiveness of coatings made with this compound in reducing bacterial adhesion on catheter surfaces, showcasing its potential for improving infection control measures in clinical settings .

Adhesives and Sealants

In the formulation of adhesives and sealants, this compound enhances bonding strength and durability due to its silane functionality, which promotes better adhesion to various substrates.

Case Study:

An investigation into adhesive formulations revealed that adding this compound resulted in a significant increase in bond strength when tested against traditional adhesive systems .

作用機序

The mechanism of action of N,N-Dibutyl-N-(3-(trimethoxysilyl)propyl)butan-1-aminium chloride involves the hydrolysis of the trimethoxysilyl group to form silanol groups. These silanol groups can further undergo condensation reactions to form siloxane bonds. The formation of siloxane bonds is crucial for its applications in surface modification, biocompatible coatings, and adhesives .

類似化合物との比較

- N-Trimethoxysilylpropyl-N,N,N-trimethylammonium chloride

- N,N-Didecyl-N-methyl-N-(3-trimethoxysilylpropyl)ammonium chloride

- (3-Chloropropyl)trimethoxysilane

Comparison:

- N-Trimethoxysilylpropyl-N,N,N-trimethylammonium chloride : Similar in structure but differs in the alkyl groups attached to the nitrogen atom. It is used in similar applications but may have different reactivity and properties due to the different alkyl groups .

- N,N-Didecyl-N-methyl-N-(3-trimethoxysilylpropyl)ammonium chloride : This compound has longer alkyl chains, which can affect its solubility and surface activity .

- (3-Chloropropyl)trimethoxysilane : Lacks the aminium group, making it less versatile in certain applications but still useful for surface modification .

Uniqueness: N,N-Dibutyl-N-(3-(trimethoxysilyl)propyl)butan-1-aminium chloride is unique due to its combination of the trimethoxysilyl group and the dibutylaminium group, providing a balance of reactivity and stability for various applications .

生物活性

N,N-Dibutyl-N-(3-(trimethoxysilyl)propyl)butan-1-aminium chloride, with the CAS number 31024-56-3, is a quaternary ammonium compound that exhibits significant biological activity, particularly in antimicrobial applications. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNOSi

- Molecular Weight : 235.396 g/mol

- Density : 0.9 ± 0.1 g/cm³

- Boiling Point : 243.2 ± 23.0 °C

- Melting Point : < -38 °C

- LogP : 1.61

These properties indicate that the compound is a stable organosilicon material, which can be utilized effectively in various formulations.

This compound functions primarily as a surface-active agent. Its mechanism involves:

- Cell Membrane Disruption : The compound interacts with microbial cell membranes, leading to increased permeability and eventual cell lysis.

- Surface Coating : It forms a protective layer on surfaces, providing prolonged antimicrobial activity by preventing microbial adhesion and biofilm formation.

Antimicrobial Activity

Numerous studies have documented the antimicrobial efficacy of this compound against various pathogens:

- Bacterial Activity : In laboratory settings, this compound has shown effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus. For instance, a study demonstrated a significant reduction in bacterial counts on treated surfaces compared to untreated controls .

- Viral Activity : The compound also exhibits antiviral properties. Research has indicated that it can reduce viral loads significantly when applied to surfaces contaminated with viruses like H9N2 influenza .

Study 1: Antimicrobial Efficacy on Surfaces

A study evaluated the effectiveness of this compound as a surface disinfectant in healthcare settings. The results showed:

| Pathogen | Initial Load (CFU/mL) | Post-Treatment Load (CFU/mL) | Reduction Factor |

|---|---|---|---|

| Staphylococcus aureus | 1000-fold | ||

| Escherichia coli | 100-fold | ||

| H9N2 Influenza | 100-fold |

This study highlights the potential of this compound as an effective antimicrobial agent in clinical environments.

Study 2: Long-Term Efficacy

Another research project assessed the long-term antimicrobial effects of surfaces treated with the compound over a period of seven days. Results indicated that treated surfaces maintained significantly lower microbial counts compared to controls throughout the duration of the study .

Safety and Toxicology

While this compound is effective as an antimicrobial agent, safety assessments are crucial:

- Acute Toxicity : Studies indicate that the oral LD50 for related compounds is greater than 2000 mg/kg, suggesting low toxicity through ingestion .

- Skin and Eye Irritation : Moderate skin irritation has been reported in animal studies; therefore, appropriate safety measures should be taken when handling this compound .

特性

IUPAC Name |

tributyl(3-trimethoxysilylpropyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H42NO3Si.ClH/c1-7-10-14-19(15-11-8-2,16-12-9-3)17-13-18-23(20-4,21-5)22-6;/h7-18H2,1-6H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZYSGILYXDPPNF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCC[Si](OC)(OC)OC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H42ClNO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50566762 | |

| Record name | N,N-Dibutyl-N-[3-(trimethoxysilyl)propyl]butan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50566762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143203-33-2 | |

| Record name | N,N-Dibutyl-N-[3-(trimethoxysilyl)propyl]butan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50566762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。